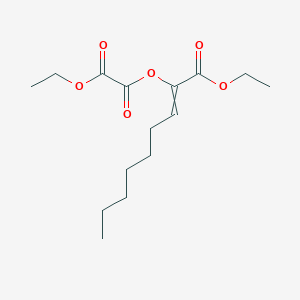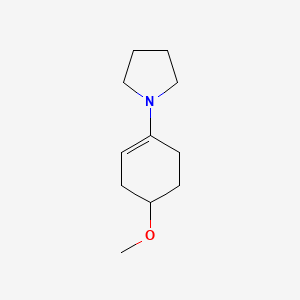
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine is a chemical compound with the molecular formula C10H17NO It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and cyclohexene, a six-membered ring with one double bond
Méthodes De Préparation
The synthesis of 1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine typically involves the reaction of pyrrolidine with a methoxy-substituted cyclohexene derivative. One common method is the reaction of pyrrolidine with 4-methoxycyclohexanone under acidic or basic conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and other industrial-scale equipment to ensure efficient and consistent production.
Analyse Des Réactions Chimiques
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the double bond in the cyclohexene ring to a single bond, forming a saturated cyclohexane derivative. Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and strong bases such as sodium hydride (NaH).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexane derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound may be used as a probe to study the interactions of pyrrolidine derivatives with biological targets. This can help in understanding the role of these compounds in various biological processes.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may be investigated for its effects on various biological targets and pathways.
Industry: In industrial applications, the compound can be used as an intermediate in the synthesis of other valuable chemicals. Its unique structure may also make it useful in the development of new materials and products.
Mécanisme D'action
The mechanism of action of 1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine is not well-documented. based on its structure, it is likely to interact with various molecular targets through its pyrrolidine and cyclohexene moieties. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
1-(4-Methoxycyclohex-1-en-1-yl)pyrrolidine can be compared with other similar compounds, such as:
1-(1-Cyclohexen-1-yl)pyrrolidine: This compound lacks the methoxy group, which may result in different chemical and biological properties.
4-Methoxycyclohexanone: This compound contains the methoxy group but lacks the pyrrolidine ring, leading to different reactivity and applications.
Pyrrolidine: The parent compound, pyrrolidine, is a simple nitrogen-containing heterocycle with a wide range of applications in chemistry and biology.
The presence of the methoxy group and the cyclohexene ring in this compound makes it unique and potentially more versatile in various applications compared to its simpler counterparts.
Propriétés
Numéro CAS |
52290-93-4 |
|---|---|
Formule moléculaire |
C11H19NO |
Poids moléculaire |
181.27 g/mol |
Nom IUPAC |
1-(4-methoxycyclohexen-1-yl)pyrrolidine |
InChI |
InChI=1S/C11H19NO/c1-13-11-6-4-10(5-7-11)12-8-2-3-9-12/h4,11H,2-3,5-9H2,1H3 |
Clé InChI |
IKZFNBPDKHJAJE-UHFFFAOYSA-N |
SMILES canonique |
COC1CCC(=CC1)N2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-(3-methoxy-4-phenylmethoxyphenyl)-N-[2-(3-methoxy-4-phenylmethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B14638490.png)
![N,N-Dimethyl-4-{(E)-[(quinolin-4-yl)methylidene]amino}aniline](/img/structure/B14638501.png)
![N-[2-(4-Chlorophenoxy)-4-nitrophenyl]-1-fluoromethanesulfonamide](/img/structure/B14638513.png)

![1-[3,6-Dimethyl-5-(2-methylbut-2-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14638518.png)

![(1E)-3-tert-Butyl-1-[2-(ethenyloxy)ethyl]triaz-1-ene](/img/structure/B14638544.png)
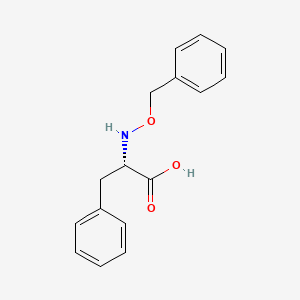
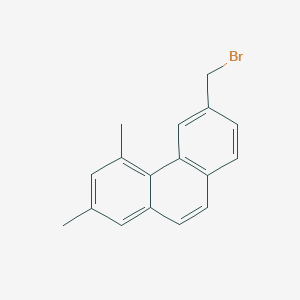

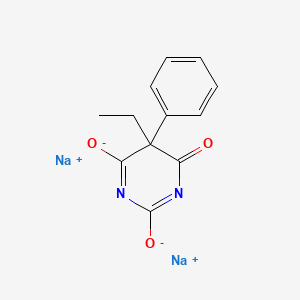
![Carbonimidic dihydrazide, bis[(4-nitrophenyl)methylene]-](/img/structure/B14638583.png)
![1-[([1,1'-Biphenyl]-2-yl)oxy]butan-2-ol](/img/structure/B14638587.png)
